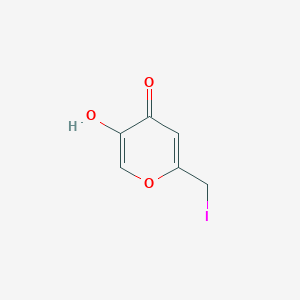
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one, also known as MIP-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MIP-1 is a pyranone derivative that has been synthesized using a number of different methods.
Applications De Recherche Scientifique
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been studied for its potential applications in various fields. One such application is in the field of medicine, where this compound has been shown to have anti-inflammatory properties. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This, in turn, can lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a number of potential applications, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are a number of future directions for research on 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one. One potential direction is to further study its anti-inflammatory properties and potential use in treating inflammatory diseases. Another potential direction is to study its potential use in cancer treatment, particularly in combination with other cancer-fighting drugs. Additionally, further research could be done to explore its potential use as a catalyst in organic synthesis.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research. Its potential applications in medicine, cancer treatment, and organic synthesis make it a versatile compound for research. While its mechanism of action is not fully understood, it has been shown to have anti-inflammatory and anti-cancer properties. Further research is needed to fully understand its potential uses and limitations.
Méthodes De Synthèse
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one can be synthesized using a variety of methods. One common method involves the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with iodomethane in the presence of a strong base. Another method involves the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with iodine and sodium hydroxide. Both methods result in the formation of this compound.
Propriétés
Numéro CAS |
16065-34-2 |
|---|---|
Formule moléculaire |
C6H5IO3 |
Poids moléculaire |
252.01 g/mol |
Nom IUPAC |
5-hydroxy-2-(iodomethyl)pyran-4-one |
InChI |
InChI=1S/C6H5IO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2 |
Clé InChI |
AZUVDYQFPSARIG-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C(C1=O)O)CI |
SMILES canonique |
C1=C(OC=C(C1=O)O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



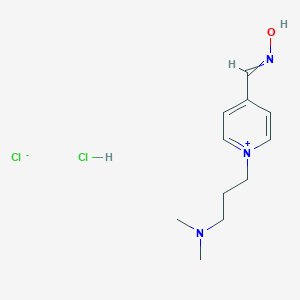

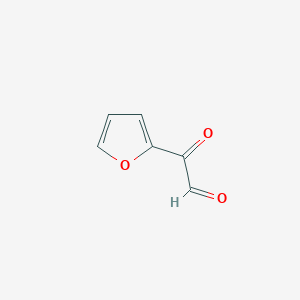
![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)

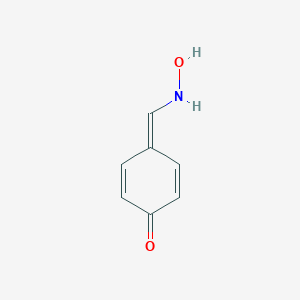
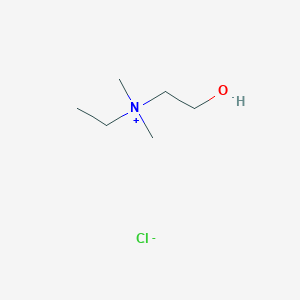




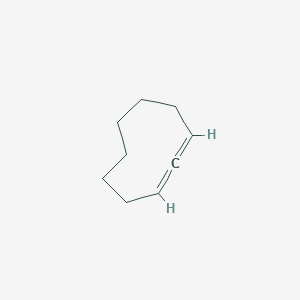

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)